molecular formula C12H16FN3O B15091284 1-((6-Azidohexyl)oxy)-3-fluorobenzene

1-((6-Azidohexyl)oxy)-3-fluorobenzene

Cat. No.: B15091284
M. Wt: 237.27 g/mol
InChI Key: JWIBPFIYHGZXNP-UHFFFAOYSA-N
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Description

1-((6-Azidohexyl)oxy)-3-fluorobenzene is an organic compound that features both azide and fluorobenzene functional groups. The azide group is known for its high reactivity, making this compound particularly interesting for various chemical applications. The fluorobenzene moiety adds unique properties such as increased stability and potential for specific interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Azidohexyl)oxy)-3-fluorobenzene typically involves a multi-step process. One common method starts with the preparation of 6-azidohexanol, which is then reacted with 3-fluorobenzene under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azide group.

Chemical Reactions Analysis

Types of Reactions

1-((6-Azidohexyl)oxy)-3-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Triazoles: Formed via CuAAC reactions.

    Amines: Formed via reduction of the azide group.

Mechanism of Action

The mechanism of action of 1-((6-Azidohexyl)oxy)-3-fluorobenzene largely depends on the specific application. In bioconjugation, the azide group reacts with alkyne-functionalized molecules via CuAAC to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both azide and fluorobenzene groups. The azide group provides high reactivity, while the fluorobenzene moiety offers increased stability and potential for specific interactions in biological systems. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H16FN3O

Molecular Weight

237.27 g/mol

IUPAC Name

1-(6-azidohexoxy)-3-fluorobenzene

InChI

InChI=1S/C12H16FN3O/c13-11-6-5-7-12(10-11)17-9-4-2-1-3-8-15-16-14/h5-7,10H,1-4,8-9H2

InChI Key

JWIBPFIYHGZXNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCCCCN=[N+]=[N-]

Origin of Product

United States

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